2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile
Description
The compound 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile features a pyrimidine-5-carbonitrile core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a piperazine ring linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. The methylsulfanyl group contributes to lipophilicity, while the trifluoromethylpyridine and piperazine units may enhance binding interactions in biological systems, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-methylsulfanyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6S/c1-26-15-22-9-11(8-20)14(23-15)25-6-4-24(5-7-25)13-3-2-12(10-21-13)16(17,18)19/h2-3,9-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUPJLCEDUKLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile involves the following steps:
Synthesis of Pyrimidine Intermediate:
Starting with a halogenated pyrimidine, the methylsulfanyl group is introduced via nucleophilic substitution using sodium methylthiolate.
Reaction conditions: Anhydrous solvents, inert atmosphere, and moderate heating.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Substitution: The piperazine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for modifications at various positions.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, mCPBA
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: Potassium carbonate, sodium hydride
Solvents: DMF, dichloromethane, ethanol
Major Products
Sulfoxides and Sulfones: Result from oxidation of the methylsulfanyl group.
Amines: Formed by reduction of the nitrile group.
Substituted Derivatives: Result from various substitution reactions on the pyrimidine, piperazine, and pyridine rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the creation of various derivatives with potentially useful properties.
Biology
In biological research, it’s often utilized in studying molecular interactions due to its multiple functional groups that can engage in different biochemical pathways.
Medicine
In medicinal chemistry, this compound has shown promise as a scaffold for developing new drugs, particularly in targeting neurological disorders and cancer due to its ability to interact with specific receptors and enzymes.
Industry
In industry, it can be used in the synthesis of advanced materials and as a ligand in catalysis.
Mechanism of Action
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. For instance, its trifluoromethyl group can enhance binding affinity to certain receptors, while the piperazine moiety can modulate the activity of neurotransmitter systems. These interactions can lead to altered cellular signaling pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : Pyrimidine-5-carbonitrile.
- Substituents :
- 2-position: Methylsulfanyl (-SCH₃).
- 4-position: Piperazine-linked 5-(trifluoromethyl)pyridin-2-yl.
Analog 1: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile ()
- Core : Pyrimidine-5-carbonitrile.
- Substituents: 2-position: (3-Hydroxyphenyl)amino. 4-position: Thiazole ring with methylamino and methyl groups.
Analog 2: 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile ()
- Core : Pyrimidine-5-carbonitrile.
- Substituents :
- 2-position: (2-Nitrobenzyl)sulfanyl.
Functional Group Impact
- Trifluoromethylpyridine vs. Thiazole (Analog 1) : The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the thiazole in Analog 1 may improve target binding but reduce solubility .
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